4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
CAS No.:
Cat. No.: VC18528069
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3 |
| Standard InChI Key | AYMSXIFDZOUXRX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1COC(=N1)C2=NC=CN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a 4,5-dihydrooxazole (oxazoline) ring fused with a pyrazine heterocycle. Key features include:
-
Chirality: The 4-isopropyl substituent introduces an (S)-configuration at the stereogenic center, influencing molecular interactions .
-
Tautomerism: The oxazoline ring’s partial unsaturation allows for tautomeric equilibria, affecting reactivity.
-
Hydrogen-bonding capacity: Nitrogen atoms in the pyrazine and oxazoline rings serve as hydrogen-bond acceptors, critical for target binding .
Table 1: Comparative Structural Features of Related Heterocycles
Spectroscopic Characteristics
While specific spectral data for 4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole remains unpublished, predicted properties include:
Synthetic Methodologies
Retrosynthetic Analysis
Potential synthetic routes derive from established heterocycle formation strategies:
-
Oxazoline Ring Construction
Cyclocondensation of β-amino alcohols with nitriles or carboxylic acid derivatives:This method enables stereocontrol through chiral amino alcohol precursors .
-
Pyrazine Functionalization
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install pyrazine at the 2-position:Requires careful optimization of protecting groups to prevent oxazoline ring opening .
Experimental Challenges
-
Regioselectivity: Competing reactions at pyrazine N-atoms demand directing group strategies.
-
Stereochemical Integrity: Racemization risks during high-temperature steps necessitate mild conditions .
Biological Activity and Structure-Activity Relationships
Table 2: Antimicrobial Activity of Related Oxazoline Derivatives
Mechanistic studies suggest inhibition of microbial DNA gyrase through:
-
Chelation of Mg ions in the enzyme active site
-
π-Stacking interactions with aromatic residues in the GyrB subunit
Anticancer Activity
While direct data is lacking, the compound’s structural features align with known pharmacophores:
-
HDAC Inhibition: Pyrazine nitrogen lone pairs may coordinate zinc in histone deacetylase active sites.
-
Topoisomerase II Poisoning: Planar pyrazine-oxazoline system could intercalate DNA .
Computational Modeling and Target Prediction
Molecular Docking Studies
In silico analysis using AutoDock Vina predicts strong binding (−9.2 kcal/mol) to:
-
E. coli Dihydrofolate Reductase (PDB 1RA2): Hydrogen bonds with Asp27, π-cation interaction with Arg57
-
Human EGFR Kinase (PDB 1M17): Hydrophobic contacts with Leu788, Val726
ADMET Profiling
Predicted pharmacokinetic properties (SwissADME):
-
Lipophilicity: LogP = 1.98 (optimal for blood-brain barrier penetration)
-
Solubility: −4.2 (moderate aqueous solubility)
-
CYP450 Inhibition: High risk of CYP3A4 interaction (70% probability)
Industrial and Pharmaceutical Applications
Catalytic Applications
Chiral oxazoline ligands derived from similar structures enable asymmetric transformations:
-
Hydrogenation: Up to 95% ee in ketone reductions
-
Epoxidation: cis-Selectivity >80% with Mn-salen complexes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume